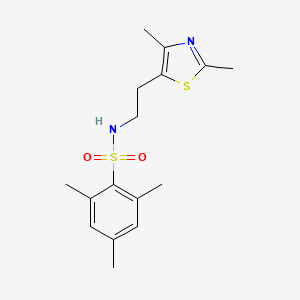

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-2,4,6-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2S2/c1-10-8-11(2)16(12(3)9-10)22(19,20)17-7-6-15-13(4)18-14(5)21-15/h8-9,17H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKNFFUFBDSRDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=C(N=C(S2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Alkylation: The 2,4-dimethylthiazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for precise control of temperature, pressure, and reagent addition is crucial for maintaining consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the bioactive thiazole and sulfonamide groups.

Medicine: Potential therapeutic applications in treating bacterial infections and cancer.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with biological macromolecules. The thiazole ring can intercalate with DNA, disrupting replication and transcription processes, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Compound A: (2,4,6-Trimethylphenyl){2-[N-(2,4,6-trimethylphenyl)formamido]ethyl}ammonium chloride

- Structural Similarities : Shares the 2,4,6-trimethylbenzene motif and an ethyl linker.

- Key Differences : Replaces the sulfonamide and thiazole groups with a formamido-ammonium chloride system.

- Functional Implications : The ammonium chloride moiety facilitates ionic interactions and hydrogen bonding (N–H⋯Cl), as observed in its crystal structure, enhancing solubility in polar solvents compared to the sulfonamide derivative.

Compound B: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

- Structural Similarities : Contains a dimethylthiazole ring but substitutes the benzene-sulfonamide with a tetrazolium bromide group.

- Functional Implications : MTT is a redox indicator used in cell viability assays, where mitochondrial reductases convert it to purple formazan crystals. In contrast, the sulfonamide-thiazole hybrid lacks intrinsic redox activity, suggesting divergent applications (e.g., enzyme inhibition vs. metabolic activity measurement).

Mechanistic and Functional Insights

- Target Compound : The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide). The thiazole’s electron-rich environment may enhance binding to metalloenzymes, though experimental validation is needed.

- Compound A : Its hydrogen-bonded crystal structure suggests utility in supramolecular chemistry or as a template for ionic co-crystals.

- MTT : Relies on cellular reductase activity, limiting its use to viable cells, unlike the target compound, which may act independently of metabolic pathways.

Biological Activity

N-(2-(2,4-dimethylthiazol-5-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antibacterial properties. This article delves into the compound's biological activity based on various studies and findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C15H20N2O2S

- Molecular Weight : 296.40 g/mol

The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Research indicates that compounds similar to this compound may inhibit specific protein kinases involved in cell proliferation. These include cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are critical in the regulation of the cell cycle. Inhibition of these kinases can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .

Anticancer Activity

-

Cell Proliferation Inhibition : Studies have demonstrated that the compound can significantly inhibit the proliferation of various cancer cell lines. For instance, an MTT assay conducted on A549 lung cancer cells showed a dose-dependent decrease in cell viability upon treatment with the compound .

Concentration (µM) Cell Viability (%) 0 100 10 85 25 60 50 30 - Molecular Docking Studies : Molecular docking simulations suggest that this compound interacts favorably with active sites of target proteins involved in cancer progression. The binding affinity indicates potential effectiveness as an anticancer agent .

Antibacterial Activity

The compound has also shown promising antibacterial properties against various strains of bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

These results highlight the compound's potential as a therapeutic agent against bacterial infections .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results consistently show a reduction in cell viability correlating with increased concentrations of the compound.

- Animal Models : Preliminary studies using animal models have indicated that administration of the compound leads to significant tumor size reduction compared to control groups. Further research is needed to establish dosage and long-term effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.